molecular formula C9H12ClN3 B12080843 6-Chloro-N2-cyclobutylpyridine-2,3-diamine

6-Chloro-N2-cyclobutylpyridine-2,3-diamine

Cat. No.: B12080843
M. Wt: 197.66 g/mol
InChI Key: NTOXSRFZZGOALQ-UHFFFAOYSA-N
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Description

6-Chloro-N2-cyclobutylpyridine-2,3-diamine is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine typically involves the reaction of 6-chloropyridine-2,3-diamine with cyclobutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-cyclobutylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N2-cyclobutylpyridine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N2-cyclopentylpyridine-2,3-diamine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

    6-Chloro-N2-cyclohexylpyridine-2,3-diamine: Contains a cyclohexyl group.

Uniqueness

6-Chloro-N2-cyclobutylpyridine-2,3-diamine is unique due to its specific substitution pattern and the presence of a cyclobutyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

6-chloro-2-N-cyclobutylpyridine-2,3-diamine

InChI

InChI=1S/C9H12ClN3/c10-8-5-4-7(11)9(13-8)12-6-2-1-3-6/h4-6H,1-3,11H2,(H,12,13)

InChI Key

NTOXSRFZZGOALQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC(=N2)Cl)N

Origin of Product

United States

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